

An In-depth Technical Guide to LysoTracker Yellow HCK-123

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Compound of Interest

Compound Name: LysoTracker Yellow HCK 123

Cat. No.: B15555819

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Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe used for labeling and tracking acidic organelles in live cells.[1][2] As a member of the LysoTracker series of dyes, it is a cell-permeant compound that selectively accumulates in cellular compartments with low internal pH, most notably lysosomes.[1][2] This property makes it a valuable tool for investigating the dynamics of lysosomal biology, including processes such as autophagy, endocytosis, and lysosomal storage disorders.[3][4]

Core Principles and Mechanism of Action

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a fluorophore.[1][3] Its mechanism of action is based on its ability to freely diffuse across the cell membrane in its neutral, unprotonated state. Upon entering an acidic organelle, such as a lysosome, the weakly basic side chain of the molecule becomes protonated. This protonation results in a net positive charge, which traps the probe within the acidic compartment, leading to its accumulation and a bright fluorescent signal.[2] The fluorescence intensity of LysoTracker probes is largely independent of the surrounding pH, which distinguishes them from pH-sensitive dyes like LysoSensor probes.[2]

Physicochemical and Fluorescent Properties

A comprehensive understanding of the physicochemical and fluorescent properties of LysoTracker Yellow HCK-123 is crucial for its effective application. While specific data for quantum yield and molar extinction coefficient are not readily available in the public domain, the key spectral properties are well-documented.

Property	Value	Reference
Excitation Maximum	~465 nm	[5] [6]
Emission Maximum	~535 nm	[5] [6]
Molecular Weight	364.40 g/mol	[1]
Formulation	Provided as a solution in DMSO	[5]
Storage	Store at -20°C, protected from light. For stock solutions in solvent, -80°C for up to 6 months or -20°C for up to 1 month is recommended.	[1]

Experimental Protocols

General Staining Protocol for Live Cells

This protocol provides a general guideline for staining adherent or suspension cells with LysoTracker Yellow HCK-123. Optimization of probe concentration and incubation time is recommended for different cell types and experimental conditions.

Materials:

- LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging microscope with appropriate filter sets

Procedure:

- **Cell Preparation:** Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
- **Probe Preparation:** On the day of the experiment, warm the LysoTracker Yellow HCK-123 stock solution to room temperature. Prepare the working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Recommended starting concentrations range from 50 nM to 100 nM.[\[2\]](#)[\[5\]](#)
- **Cell Staining:**
 - For adherent cells, remove the culture medium and add the pre-warmed staining solution.
 - For suspension cells, centrifuge the cells to obtain a pellet, remove the supernatant, and resuspend the cells in the pre-warmed staining solution.
- **Incubation:** Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30 minutes to 2 hours.[\[2\]](#)[\[5\]](#) The optimal incubation time may vary depending on the cell type.
- **Washing (Optional but Recommended):** After incubation, the staining solution can be replaced with fresh, pre-warmed culture medium to reduce background fluorescence.
- **Imaging:** Proceed with live-cell imaging using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission maxima of LysoTracker Yellow HCK-123 (e.g., a standard FITC or GFP filter set).

Autophagy Flux Assay using LysoTracker Yellow HCK-123 and Bafilomycin A1

This assay allows for the investigation of autophagic flux by inhibiting the fusion of autophagosomes with lysosomes. Bafilomycin A1 is a vacuolar-type H⁺-ATPase inhibitor that prevents the acidification of lysosomes, thereby blocking the degradation of autophagic cargo. An accumulation of LysoTracker-stained vesicles in the presence of Bafilomycin A1 can indicate an increase in autophagic flux.

Materials:

- LysoTracker Yellow HCK-123
- Bafilomycin A1 (100 μ M stock solution in DMSO)
- Complete cell culture medium
- Live-cell imaging microscope

Procedure:

- **Cell Seeding:** Seed cells in a suitable imaging dish and allow them to adhere and grow.
- **Induction of Autophagy (Optional):** Treat cells with an autophagy-inducing agent (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) or a vehicle control for the desired period.
- **Bafilomycin A1 Treatment:** In the last 2-4 hours of the autophagy induction period, add Bafilomycin A1 to a final concentration of 100 nM to the appropriate wells.
- **LysoTracker Staining:** During the final 30 minutes of the Bafilomycin A1 treatment, add LysoTracker Yellow HCK-123 to the medium to a final concentration of 50-100 nM.
- **Imaging and Analysis:** Image the cells using a fluorescence microscope. Quantify the number and intensity of LysoTracker-positive puncta per cell. An increase in LysoTracker staining in the Bafilomycin A1-treated cells compared to the untreated cells is indicative of active autophagic flux.

Data Presentation

Recommended Staining Conditions for Different Cell Types

The optimal concentration and incubation time for LysoTracker Yellow HCK-123 can vary between cell types. The following table provides a starting point for optimization.

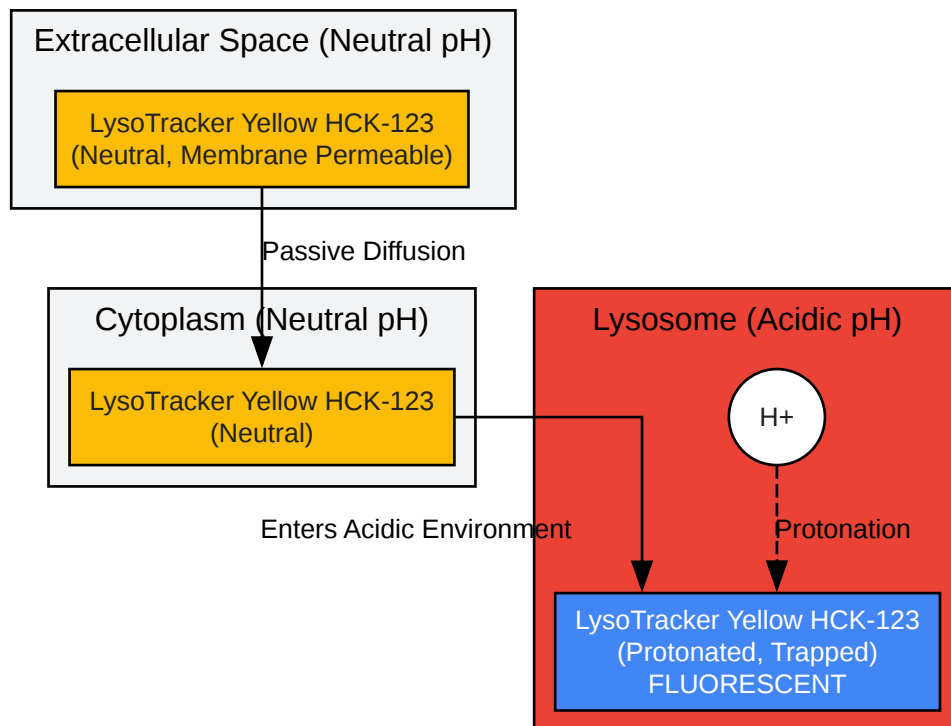
Cell Type	Recommended Concentration	Recommended Incubation Time	Reference
General Mammalian Cells	50 - 100 nM	30 min - 2 hours	[2] [5]
NPC Patient Fibroblasts	1.6 μ M	Not Specified	[4]
HeLa Cells	Not Specified	Not Specified	
RAW 264.7 Macrophages	Not Specified	30 min	[7]
SH-SY5Y Neuroblastoma Cells	Not Specified	Not Specified	

Note: The higher concentration for NPC patient fibroblasts was used to better visualize enlarged lysosomes.[\[4\]](#) It is always recommended to perform a concentration titration to determine the optimal staining concentration for your specific cell line and experimental conditions.

Visualizations

Mechanism of LysoTracker Yellow HCK-123 Accumulation in Acidic Organelles

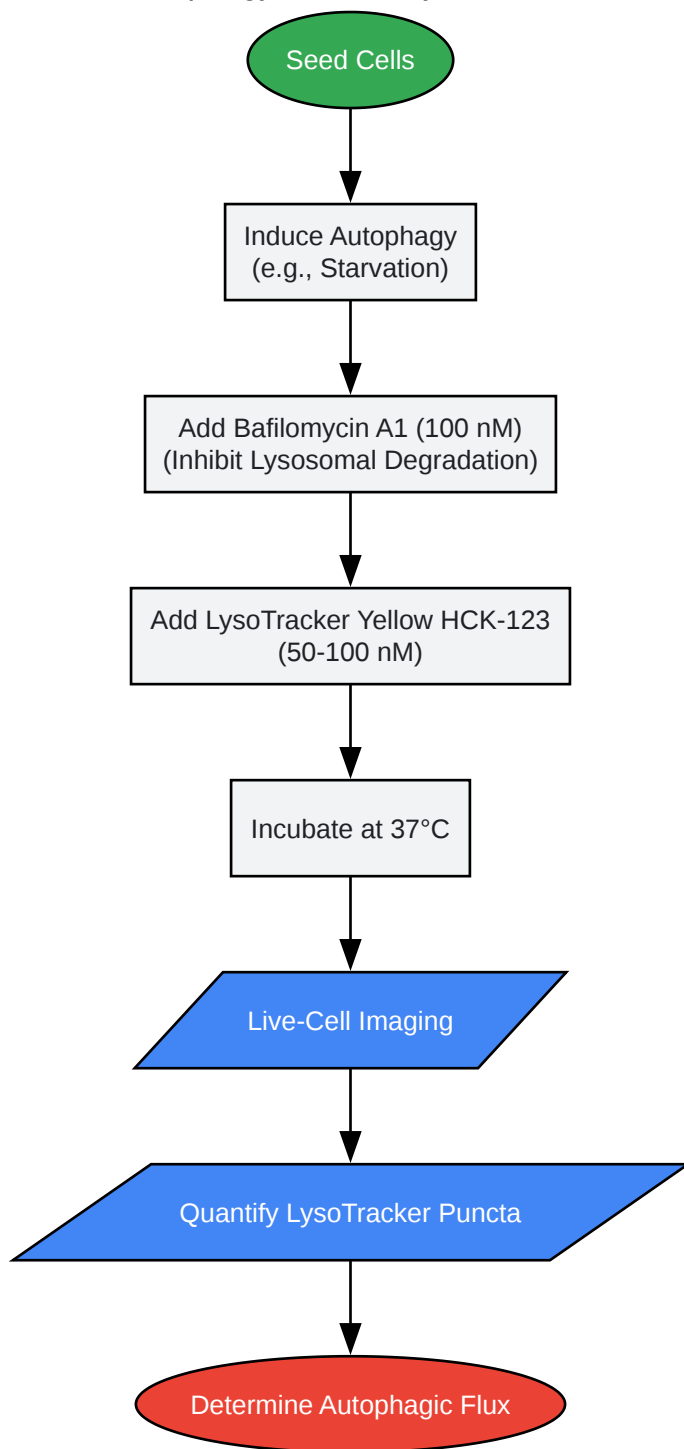
Mechanism of LysoTracker Accumulation

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Caption: Diagram illustrating the accumulation of LysoTracker Yellow HCK-123 in lysosomes.

Experimental Workflow for Autophagy Flux Assay

Autophagy Flux Assay Workflow

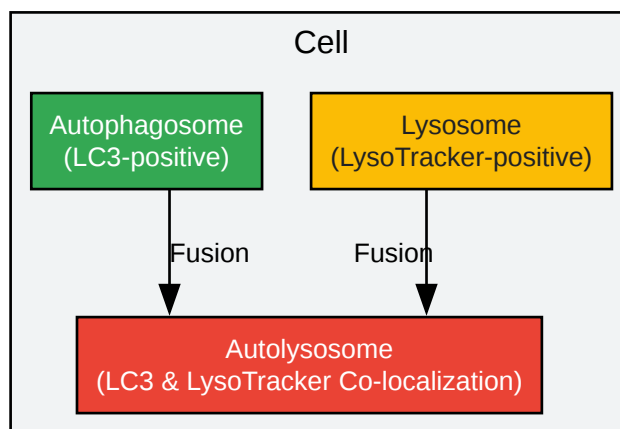


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Caption: A stepwise workflow for assessing autophagic flux using LysoTracker Yellow HCK-123.

Co-localization of LysoTracker with Autophagosomes (LC3)

Co-localization of Autophagosomes and Lysosomes



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Caption: Visualization of autophagosome and lysosome fusion leading to co-localization.

Concluding Remarks

LysoTracker Yellow HCK-123 is a robust and easy-to-use fluorescent probe for the visualization of acidic organelles in living cells. Its utility in studying fundamental cellular processes, particularly autophagy, makes it an indispensable tool for researchers in cell biology and drug discovery. For optimal and reproducible results, it is imperative to carefully optimize experimental parameters such as probe concentration and incubation time for the specific cell type and application.

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